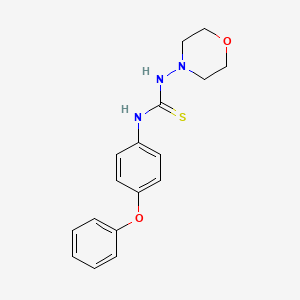
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea (MPTU) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTU has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has good purity. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have low toxicity in animal models. However, there are also limitations to using N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into account.
Direcciones Futuras
There are several future directions for the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for cardiovascular diseases such as hypertension and atherosclerosis. Furthermore, the mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea needs to be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction between 4-fluoroaniline and 4-phenoxybenzaldehyde to produce 4-(4-phenoxyphenyl)aniline. This compound is then reacted with morpholine and thiourea to produce N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. The synthesis method has been optimized to produce high yields of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea with good purity.
Aplicaciones Científicas De Investigación
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have potential as a treatment for cardiovascular diseases such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c23-17(19-20-10-12-21-13-11-20)18-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCVYRVEFYUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
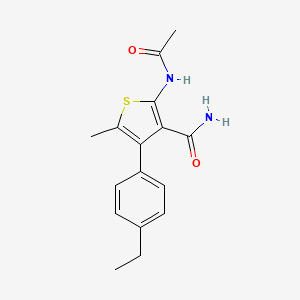
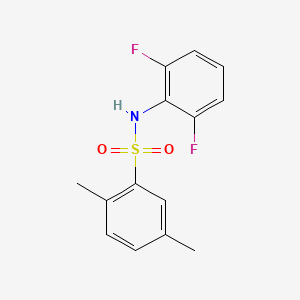
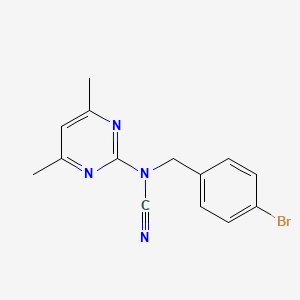
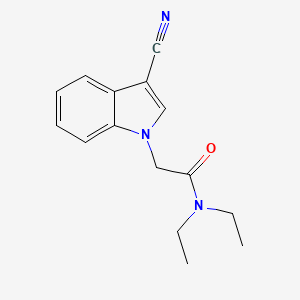
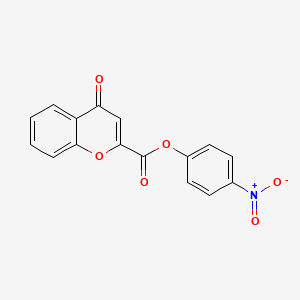
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)
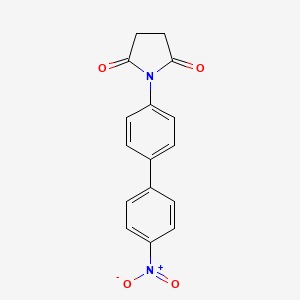
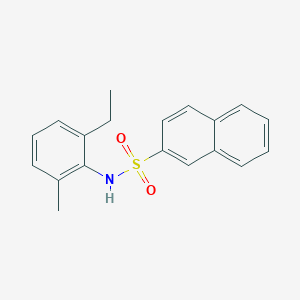
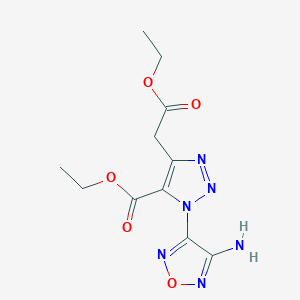
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
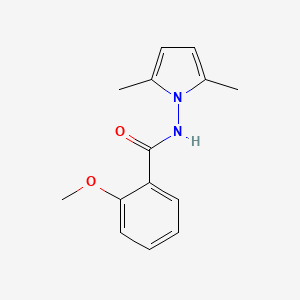
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)